(1,1-Difluorobut-1-EN-2-YL)benzene
Overview
Description
(1,1-Difluorobut-1-EN-2-YL)benzene is an organic compound with the molecular formula C10H10F2 It is a derivative of benzene, where a butenyl group substituted with two fluorine atoms is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluorobut-1-EN-2-YL)benzene typically involves the reaction of benzene with a suitable difluorobutenyl precursor. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with 1,1-difluorobut-1-ene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluorobut-1-EN-2-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the butenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
Oxidation: Formation of difluorobutanal or difluorobutanoic acid.
Reduction: Formation of 1,1-difluorobutane derivatives.
Substitution: Formation of halogenated or hydroxylated benzene derivatives.
Scientific Research Applications
(1,1-Difluorobut-1-EN-2-YL)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1,1-Difluorobut-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethene: A simpler fluorinated alkene with different reactivity and applications.
1,1-Difluoropropene: Another fluorinated alkene with similar structural features but different chemical properties.
Fluorobenzene: A fluorinated benzene derivative with distinct reactivity compared to (1,1-Difluorobut-1-EN-2-YL)benzene.
Uniqueness
This compound is unique due to the presence of both a fluorinated alkene and a benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,1-difluorobut-1-en-2-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHOSRCBTSIQJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(F)F)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570644 | |
Record name | (1,1-Difluorobut-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-78-3 | |
Record name | (1,1-Difluorobut-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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